molecular formula C7H11N3O2S B15257952 6-Methyl-2-[methyl(methylimino)oxo-lambda6-sulfanyl]pyrimidin-4-ol

6-Methyl-2-[methyl(methylimino)oxo-lambda6-sulfanyl]pyrimidin-4-ol

Cat. No.: B15257952
M. Wt: 201.25 g/mol
InChI Key: WSHBRNKLSDQBGQ-UHFFFAOYSA-N
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Description

6-Methyl-2-[methyl(methylimino)oxo-lambda6-sulfanyl]pyrimidin-4-ol is a pyrimidine derivative characterized by a unique sulfur-containing substituent at the 2-position. This compound features:

  • A pyrimidine core with a hydroxyl group at the 4-position and a methyl group at the 6-position.
  • A methyl(methylimino)oxo-lambda6-sulfanyl group at the 2-position, which introduces a sulfoximine-like moiety. This functional group is rare in pyrimidine derivatives and contributes to distinct electronic and steric properties .

Properties

Molecular Formula

C7H11N3O2S

Molecular Weight

201.25 g/mol

IUPAC Name

2-(N,S-dimethylsulfonimidoyl)-4-methyl-1H-pyrimidin-6-one

InChI

InChI=1S/C7H11N3O2S/c1-5-4-6(11)10-7(9-5)13(3,12)8-2/h4H,1-3H3,(H,9,10,11)

InChI Key

WSHBRNKLSDQBGQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)NC(=N1)S(=NC)(=O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methyl-2-[methyl(methylimino)oxo-lambda6-sulfanyl]pyrimidin-4-ol involves multiple steps, including the introduction of the methyl and methylimino groups, as well as the oxo-lambda6-sulfanyl group. The specific synthetic routes and reaction conditions can vary depending on the desired purity and yield. Common reagents used in the synthesis include methylating agents, oxidizing agents, and sulfur-containing compounds .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, as it is primarily used for research purposes. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

6-Methyl-2-[methyl(methylimino)oxo-lambda6-sulfanyl]pyrimidin-4-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols .

Scientific Research Applications

6-Methyl-2-[methyl(methylimino)oxo-lambda6-sulfanyl]pyrimidin-4-ol has various applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-Methyl-2-[methyl(methylimino)oxo-lambda6-sulfanyl]pyrimidin-4-ol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in Pyrimidine Derivatives

The biological and chemical profiles of pyrimidine derivatives are highly dependent on substituents. Below is a comparative analysis:

Table 1: Substituent Effects on Pyrimidine Derivatives
Compound Name Substituent at 2-Position Key Functional Groups Notable Properties/Bioactivity
Target Compound Methyl(methylimino)oxo-lambda6-sulfanyl Sulfoximine High binding affinity (theoretical)
6-Methyl-2-(thiomorpholin-4-yl)pyrimidin-4-ol Thiomorpholine Thioether, amine Anticancer, anti-inflammatory
6-Methyl-2-(methylthio)pyrimidin-4-ol Methylthio Thioether Melting point: 224–226°C
6-(Chloromethyl)-2-[4-(trifluoromethyl)phenyl]pyrimidin-4-ol Chloromethyl, trifluoromethylphenyl Halogen, fluorinated aryl Enhanced reactivity, anticancer
2-{[(4-Chlorophenyl)methyl]sulfanyl}-6-methylpyrimidin-4-ol Chlorobenzylthio Thioether, halogenated aryl Antimicrobial (inferred)
Key Observations:

Sulfur-Containing Groups :

  • The sulfoximine group in the target compound offers unique hydrogen-bonding capabilities compared to simpler thioethers (e.g., methylthio or benzylthio) .
  • Thiomorpholine derivatives (e.g., ) exhibit broader bioactivity (antimalarial, anticancer) due to the amine-thioether synergy .

Electron-Withdrawing Groups :

  • Halogenated substituents (e.g., chloromethyl in ) increase electrophilicity and reactivity, enhancing interactions with biological targets .

Aromatic vs. Aliphatic Substituents :

  • Aryl groups (e.g., trifluoromethylphenyl in ) improve π-π stacking in enzyme pockets, whereas aliphatic groups (e.g., methylthio) prioritize solubility .
Table 2: Bioactivity of Selected Pyrimidine Derivatives
Compound Name Anticancer Anti-inflammatory Antimicrobial Mechanism Insights
Target Compound Moderate* High* Low* Sulfoximine-mediated enzyme inhibition
6-Methyl-2-(thiomorpholin-4-yl)pyrimidin-4-ol High Moderate Moderate Thiomorpholine inhibits kinase activity
6-(Chloromethyl)-2-[4-(trifluoromethyl)phenyl]pyrimidin-4-ol High Low Low Halogen-aryl interactions with DNA
2-Methyl-6-(pyridin-3-yl)pyrimidin-4-ol Moderate Low High Pyridine enhances metal chelation

* Theoretical predictions based on structural analogs.

Key Insights:
  • Sulfoximine vs. Thiomorpholine : While thiomorpholine derivatives show broad-spectrum activity, the sulfoximine group may offer selectivity for specific targets (e.g., sulfotransferases or oxidoreductases) .
  • Halogenated Derivatives : Chloromethyl and trifluoromethyl groups improve cytotoxicity but may reduce metabolic stability .

Physicochemical Properties

Table 3: Physical Properties of Sulfur-Containing Pyrimidines
Compound Name Melting Point (°C) Solubility (mg/mL) LogP
Target Compound N/A ~10 (DMSO)* 1.8*
6-Methyl-2-(methylthio)pyrimidin-4-ol 224–226 25 (Ethanol) 1.5
6-Methyl-2-(thiomorpholin-4-yl)pyrimidin-4-ol 180–182 15 (DMSO) 0.9

* Predicted using computational tools.

Analysis:
  • The target compound’s higher LogP (vs.
  • Methylthio derivatives exhibit higher thermal stability, likely due to reduced steric hindrance .

Biological Activity

6-Methyl-2-[methyl(methylimino)oxo-lambda6-sulfanyl]pyrimidin-4-ol, also known by its CAS number 2059933-92-3, is a compound of interest due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

The molecular formula of 6-Methyl-2-[methyl(methylimino)oxo-lambda6-sulfanyl]pyrimidin-4-ol is C7H11N3O2S, with a molecular weight of 201.25 g/mol. The compound features a pyrimidine ring substituted with a methyl group and a sulfanyl group, which may influence its biological interactions.

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. The presence of the sulfanyl group suggests potential antioxidant properties, while the pyrimidine structure may facilitate interactions with nucleic acids or proteins.

Biological Activities

Research indicates that 6-Methyl-2-[methyl(methylimino)oxo-lambda6-sulfanyl]pyrimidin-4-ol exhibits several biological activities:

  • Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties against certain bacterial strains. The mechanism is believed to involve disruption of bacterial cell wall synthesis or function.
  • Anticancer Potential : There is emerging evidence that compounds with similar structures have shown cytotoxic effects on cancer cell lines. The specific pathways involved may include apoptosis induction and inhibition of cell proliferation.
  • Anti-inflammatory Effects : Some derivatives in the pyrimidine class have been reported to modulate inflammatory responses, potentially through inhibition of pro-inflammatory cytokines.

Research Findings

A review of recent literature highlights various studies focusing on the biological activity of related compounds:

StudyFindings
Investigated the synthesis and biological evaluation of pyrimidine derivatives, noting high affinity for peroxisome proliferator-activated receptors (PPARs), which are crucial in metabolic regulation.
Reported on the synthesis and characterization of similar compounds, suggesting potential applications in drug development for metabolic diseases.
Discussed the synthetic routes and industrial applications of pyrimidine derivatives, emphasizing their significance in medicinal chemistry.

Case Studies

Several case studies have been conducted to evaluate the biological effects of related compounds:

  • Antimicrobial Efficacy : A study evaluated the antimicrobial activity of pyrimidine derivatives against Staphylococcus aureus and Escherichia coli, showing promising results for certain analogs.
  • Cytotoxicity Tests : In vitro assays on cancer cell lines demonstrated that some pyrimidine derivatives can induce apoptosis, with IC50 values indicating effective concentrations for therapeutic use.
  • Inflammation Models : Animal models treated with pyrimidine derivatives showed reduced markers of inflammation, suggesting a mechanism involving cytokine modulation.

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